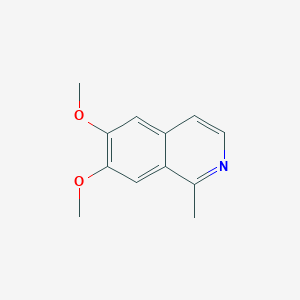

6,7-Dimethoxy-1-methylisoquinoline

Description

Structure

3D Structure

Properties

CAS No. |

4594-02-9 |

|---|---|

Molecular Formula |

C12H13NO2 |

Molecular Weight |

203.24 g/mol |

IUPAC Name |

6,7-dimethoxy-1-methylisoquinoline |

InChI |

InChI=1S/C12H13NO2/c1-8-10-7-12(15-3)11(14-2)6-9(10)4-5-13-8/h4-7H,1-3H3 |

InChI Key |

VBMZFACBWDZUSM-UHFFFAOYSA-N |

SMILES |

CC1=NC=CC2=CC(=C(C=C12)OC)OC |

Canonical SMILES |

CC1=NC=CC2=CC(=C(C=C12)OC)OC |

melting_point |

118 - 119 °C |

physical_description |

Solid |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Enzymatic Approaches for 6,7 Dimethoxy 1 Methylisoquinoline and Its Derivatives

Classical Total Synthesis Strategies for the Isoquinoline (B145761) Core

Traditional methods for constructing the isoquinoline nucleus have long been established and remain valuable for their reliability and scalability. These strategies typically involve the cyclization of an appropriately substituted β-phenylethylamine precursor.

Bischler-Napieralski Cyclization and Modifications for 6,7-Dimethoxy-1-methylisoquinoline Synthesis

The Bischler-Napieralski reaction is a robust and widely used method for synthesizing 3,4-dihydroisoquinolines, which can be subsequently aromatized to the corresponding isoquinolines. wikipedia.orgorganic-chemistry.org The reaction involves the intramolecular cyclization of a β-arylethylamide under acidic, dehydrating conditions. wikipedia.org For the synthesis of 6,7-Dimethoxy-1-methylisoquinoline, the process commences with the acylation of 3,4-dimethoxyphenethylamine (B193588) with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, to form N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide.

This amide is then treated with a dehydrating agent, most commonly phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), in a refluxing inert solvent like toluene (B28343) or xylene. organic-chemistry.orgorgsyn.org The reaction proceeds through an electrophilic aromatic substitution, where the electron-rich benzene (B151609) ring, activated by the two methoxy (B1213986) groups, attacks the electrophilic nitrilium ion intermediate that forms from the amide. wikipedia.org This cyclization yields 1-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline. The final step to achieve the fully aromatic 6,7-Dimethoxy-1-methylisoquinoline is a dehydrogenation reaction, often accomplished by heating the dihydroisoquinoline with a catalyst such as palladium on carbon (Pd/C). orgsyn.org

| Reaction Stage | Starting Material | Reagents/Conditions | Intermediate/Product |

| Amide Formation | 3,4-Dimethoxyphenethylamine | Acetic anhydride or Acetyl chloride | N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |

| Cyclization | N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | POCl₃ or P₂O₅, refluxing toluene/xylene | 1-Methyl-6,7-dimethoxy-3,4-dihydroisoquinoline |

| Aromatization | 1-Methyl-6,7-dimethoxy-3,4-dihydroisoquinoline | Pd/C, heat | 6,7-Dimethoxy-1-methylisoquinoline |

Pomeranz-Fritsch Cyclization and its Applicability to Dimethoxy-Substituted Systems

The Pomeranz-Fritsch reaction provides an alternative route to the isoquinoline core, involving the acid-catalyzed cyclization of a benzalaminoacetal. wikipedia.orgorganicreactions.org This method is particularly useful for preparing isoquinolines with substitution patterns that may be challenging to access through other means. organicreactions.org The synthesis begins with the condensation of an aromatic aldehyde, in this case, 3,4-dimethoxybenzaldehyde, with aminoacetaldehyde diethyl acetal (B89532) to form a Schiff base (a benzalaminoacetal). wikipedia.orgthermofisher.com

The subsequent and crucial step is the cyclization of this intermediate in the presence of a strong acid, such as concentrated sulfuric acid. thermofisher.com The reaction mechanism involves the formation of an electrophilic center that attacks the aromatic ring, leading to the isoquinoline nucleus after elimination of ethanol (B145695) and water. wikipedia.org While the classical Pomeranz-Fritsch reaction can sometimes suffer from low yields, modifications have been developed. The Bobbitt modification, for instance, involves hydrogenation of the benzalaminoacetal before the acid-catalyzed cyclization to produce a tetrahydroisoquinoline. thermofisher.com Recent studies have demonstrated the successful application of Pomeranz-Fritsch-Bobbitt cyclization in the synthesis of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives, confirming the method's applicability to these dimethoxy-substituted systems. mdpi.comnih.gov

Pictet-Spengler Condensation and its Role in Analog Preparation

The Pictet-Spengler reaction is a powerful tool for synthesizing tetrahydroisoquinolines (THIQs), which are important analogs and precursors to isoquinolines. arkat-usa.orgnih.gov The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. youtube.com To prepare analogs of 6,7-Dimethoxy-1-methylisoquinoline, one would start with 3,4-dimethoxyphenethylamine and react it with acetaldehyde.

The reaction proceeds via the formation of a Schiff base, which then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring to form a spirocyclic intermediate. quimicaorganica.org Subsequent rearrangement and proton loss yield the 1-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. arkat-usa.org This method is highly valued for its ability to generate stereocenters, especially at the C-1 position, making it a key strategy in the enantioselective synthesis of isoquinoline alkaloids. rsc.org While the direct product is a tetrahydroisoquinoline, subsequent oxidation can provide the fully aromatic isoquinoline core, making the Pictet-Spengler condensation a versatile strategy for preparing a wide range of analogs.

Modern and Advanced Synthetic Transformations

While classical methods provide reliable access to the basic isoquinoline skeleton, modern synthetic chemistry offers sophisticated tools for its construction and subsequent functionalization with high precision and efficiency.

Metal-Catalyzed Coupling Reactions in the Construction of the 6,7-Dimethoxy-1-methylisoquinoline Skeleton

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have become indispensable for elaborating complex molecular architectures. These reactions are particularly effective for creating C-C bonds by coupling an organoboron compound with an organic halide or triflate. In the context of 6,7-Dimethoxy-1-methylisoquinoline derivatives, the Suzuki coupling has been employed to introduce aryl substituents at various positions on the isoquinoline core.

For example, starting from 6,7-dimethoxy-3-hydroxy-1-methylisoquinoline, the hydroxyl group can be converted to a triflate, a highly effective leaving group for palladium-catalyzed reactions. nih.gov This triflate intermediate can then be coupled with a variety of arylboronic acids in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), and a suitable phosphine (B1218219) ligand like XPhos. nih.gov This strategy allows for the modular synthesis of a library of 3-aryl-6,7-dimethoxy-1-methylisoquinoline derivatives, showcasing the power of metal-catalyzed reactions in building molecular diversity from a common scaffold. nih.gov

| Reaction | Substrate | Coupling Partner | Catalyst/Reagents | Product |

| Suzuki Coupling | 6,7-Dimethoxy-1-methyl-3-triflyloxyisoquinoline | Arylboronic acid (R-B(OH)₂) | Pd(OAc)₂, XPhos, K₂CO₃ | 3-Aryl-6,7-dimethoxy-1-methylisoquinoline |

C-H Functionalization Strategies for Regioselective Elaboration

Direct C-H functionalization has emerged as a transformative strategy in organic synthesis, offering a more atom- and step-economical approach to modifying organic molecules by avoiding the pre-functionalization of substrates. organic-chemistry.org For the 6,7-dimethoxy-1-methylisoquinoline system, regioselective C-H functionalization allows for the precise introduction of substituents onto the isoquinoline core.

A notable advancement is the phosphite-mediated photochemical C-H alkylation of isoquinolines. nih.gov This method allows for the regioselective alkylation at the meta-position of the isoquinoline ring system (C-5 or C-8). The reaction proceeds by N-alkylation of the isoquinoline, followed by the addition of a phosphite (B83602) anion to form a phosphite adduct. Under photochemical conditions, a nih.govrsc.org alkyl migration from the nitrogen to the meta-carbon occurs. nih.gov This strategy has been successfully applied to dimethoxy-substituted isoquinolines, providing a novel and efficient route for the regioselective elaboration of the 6,7-dimethoxy-1-methylisoquinoline skeleton, which is often challenging to achieve through classical electrophilic substitution reactions. nih.gov

Photochemical and Electrochemical Approaches to Isoquinoline Synthesis

The development of sustainable and efficient synthetic methods is a central theme in modern organic chemistry. rsc.org Photochemical and electrochemical approaches to isoquinoline synthesis represent promising avenues toward this goal, offering alternatives to traditional methods that often require harsh conditions or toxic reagents. rsc.orgresearchgate.net

Photochemical Synthesis:

Photocatalysis has emerged as a powerful tool for organic synthesis, harnessing light energy to drive chemical reactions. nih.gov In the context of isoquinoline synthesis, photocatalyzed reactions can facilitate the construction of the isoquinoline core under mild conditions. For instance, the synthesis of the key antiparasitic drug artemisinin (B1665778) has been achieved through a photocatalyzed process, demonstrating the potential of this technology for complex molecule synthesis. nih.gov While specific examples focusing solely on 6,7-Dimethoxy-1-methylisoquinoline are not prevalent in the reviewed literature, the general principles of photocatalysis are applicable. These reactions often involve the use of a photosensitizer that, upon light absorption, initiates electron transfer processes, leading to the formation of reactive intermediates that can undergo cyclization to form the isoquinoline ring system. nih.gov

Electrochemical Synthesis:

Electrochemical methods provide another green alternative for isoquinoline synthesis. These techniques utilize electrical current to drive redox reactions, often with high selectivity and efficiency. Transition metal dichalcogenide (TMD) nanostructures have shown promise as electrocatalysts for various reactions, and their application in the synthesis of isoquinoline derivatives is an active area of research. researchgate.net The advantage of electrochemistry lies in its ability to generate reactive species in a controlled manner, minimizing the need for stoichiometric chemical oxidants or reductants and thereby reducing waste. rsc.org

Chemo-, Regio-, and Stereoselective Synthesis of 6,7-Dimethoxy-1-methylisoquinoline Analogs

The biological activity of isoquinoline derivatives is often highly dependent on the substitution pattern on the isoquinoline ring and the stereochemistry of chiral centers. mdpi.com Therefore, the development of synthetic methods that allow for precise control over these features is of paramount importance.

Strategies for Controlling Substituent Introduction on the Isoquinoline Ring System

Controlling the position of substituents on the isoquinoline ring, known as regioselectivity, is crucial for tailoring the properties of the final molecule. Several strategies have been developed to achieve this.

Directed C-H Functionalization: Transition metal-catalyzed C-H functionalization has become a powerful tool for the direct introduction of substituents at specific positions on the isoquinoline core. researchgate.net For example, rhodium(III)-catalyzed C-H activation of in situ generated oximes, followed by cyclization with an internal alkyne, allows for the rapid assembly of multisubstituted isoquinolines. organic-chemistry.org Similarly, ruthenium(II)-catalyzed C-H functionalization of primary benzylamines with sulfoxonium ylides provides a route to isoquinolines without the need for an external oxidant. organic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr): In cases where the isoquinoline ring is appropriately activated, such as with the presence of good leaving groups like halogens, regioselective nucleophilic aromatic substitution can be employed. For instance, in 2,4-dichloroquinazoline (B46505) precursors, the 4-position is consistently more reactive towards nucleophilic attack by amines. mdpi.com While this example is for a quinazoline (B50416) system, the principles can be extrapolated to appropriately substituted isoquinolines.

Stepwise Functionalization: A more traditional approach involves the stepwise introduction of functional groups. For example, 6,7-Dimethoxy-1-methylisoquinoline can be nitrated at the C-8 position, followed by oxidation and further reactions to introduce other substituents. rsc.org

A variety of synthetic methods have been employed to generate substituted isoquinoline derivatives. The following table summarizes some of these approaches:

| Starting Material(s) | Reagents and Conditions | Product | Reference |

| 6,7-dimethoxy-3-hydroxy-1-methylisoquinoline, [1,1'-biphenyl]-3-ylboronic acid | Tf₂O, Et₃N, DCM; Pd(OAc)₂, XPhos, K₂CO₃, dioxane/H₂O | 3-([1,1'-biphenyl]-3-yl)-6,7-dimethoxy-1-methylisoquinoline | nih.gov |

| 6,7-dimethoxy-3-hydroxy-1-methylisoquinoline, 3-(t-butyl)phenylboronic acid | Tf₂O, Et₃N, DCM; Pd(OAc)₂, XPhos, K₂CO₃, dioxane/H₂O | 3-(3-(tert-butyl)phenyl)-6,7-dimethoxy-1-methylisoquinoline | nih.gov |

| 2-bromoaryl ketones, terminal alkynes, CH₃CN | Copper(I) catalyst | Densely functionalized isoquinolines | organic-chemistry.org |

| Aryl ketoximes, internal alkynes | Iridium(III) catalyst | Isoquinoline derivatives | researchgate.net |

Enantioselective Methodologies for Chiral 6,7-Dimethoxy-1-methylisoquinoline Derivatives

Many biologically active isoquinoline alkaloids are chiral, and their activity often resides in a single enantiomer. mdpi.com This necessitates the development of enantioselective synthetic methods.

A notable approach for the diastereoselective synthesis of a derivative, (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, involves a combination of the Petasis reaction and a Pomeranz–Fritsch–Bobbitt cyclization. mdpi.comdntb.gov.uanih.gov This method utilizes a chiral amine component in the Petasis reaction to control the stereochemical outcome. mdpi.comresearchgate.net The diastereomeric products can then be separated and converted to the desired enantiomerically enriched tetrahydroisoquinoline derivative. mdpi.com

The key steps in this synthesis are:

Petasis Reaction: A three-component reaction between a chiral amine (e.g., (R)-N-(2,2-diethoxyethyl)-2-phenylglycinol), a boronic acid (e.g., 3,4-dimethoxyphenylboronic acid), and glyoxylic acid to form diastereomeric oxazin-2-ones. mdpi.com

Pomeranz–Fritsch–Bobbitt Cyclization: The separated diastereomer is then subjected to cyclization conditions to form the tetrahydroisoquinoline ring system. mdpi.comnih.gov

This chemo-enzymatic approach, which combines chemical transformations with the stereocontrol offered by a chiral auxiliary derived from a natural product, provides an effective route to chiral isoquinoline derivatives. mdpi.comresearchgate.net

Green Chemistry Principles in the Synthesis of 6,7-Dimethoxy-1-methylisoquinoline

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly being applied to the synthesis of isoquinolines and their derivatives.

Solvent-Free Reactions and Alternative Reaction Media Utilization

One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents. nih.gov

Solvent-Free Reactions: The ideal "green" reaction would be conducted without a solvent. nih.gov While not always feasible, the development of solvent-free methods is a key research area.

Alternative Reaction Media: When a solvent is necessary, the use of environmentally benign alternatives is encouraged. Polyethylene (B3416737) glycol (PEG) has been utilized as a green, non-volatile, and biodegradable solvent for the synthesis of isoquinolines. researchgate.net Microwave-assisted synthesis in PEG has been shown to be a rapid and sustainable approach. researchgate.net Water is another highly desirable green solvent, and catalyst-free processes in water for the synthesis of isoquinoline derivatives are being explored. researchgate.net

Catalyst Development for Sustainable Production Routes

Catalysis is a cornerstone of green chemistry, as catalysts can increase reaction efficiency, reduce energy consumption, and enable the use of more sustainable reaction pathways. nih.gov

Homogeneous Recyclable Catalysts: The development of catalysts that can be easily separated from the reaction mixture and reused is a key goal. Homogeneous ruthenium catalysts in PEG media have been shown to be recyclable for the synthesis of isoquinolines. researchgate.net

Earth-Abundant Metal Catalysts: Many catalytic processes rely on precious metals like palladium, rhodium, and iridium. researchgate.netresearchgate.netorganic-chemistry.org A greener approach involves the development of catalysts based on more abundant and less toxic metals, such as cobalt. researchgate.net Air-stable cobalt catalysts have been successfully used for the synthesis of isoquinolines. researchgate.net

Organocatalysis: The use of small organic molecules as catalysts (organocatalysis) offers an alternative to metal-based catalysts. Organoselenium-catalyzed aza-Wacker reactions have been developed for the synthesis of isoquinoline derivatives, providing a metal-free approach. researchgate.net

The following table highlights some green chemistry approaches in isoquinoline synthesis:

| Approach | Catalyst/Solvent | Key Features | Reference(s) |

| Microwave-assisted synthesis | Ruthenium catalyst in PEG | Atom-efficient, rapid, sustainable, recyclable catalyst | researchgate.net |

| C-H/N-N bond activation | Air-stable cobalt catalyst in trifluoroethanol | Use of a cheaper, more abundant metal | researchgate.net |

| Aza-Wacker reaction | Organoselenium catalyst | Metal-free catalysis | researchgate.net |

| One-pot synthesis | N/A | Reduces waste from purification of intermediates | organic-chemistry.org |

Molecular and Cellular Mechanism Investigations of 6,7 Dimethoxy 1 Methylisoquinoline

Exploration of Molecular Target Interactions and Receptor Binding Affinities

A thorough understanding of a compound's mechanism of action begins with identifying its molecular targets. High-throughput screening and quantitative binding assays are fundamental techniques in this process.

High-Throughput Screening for Identification of Protein Targets for 6,7-Dimethoxy-1-methylisoquinoline

High-throughput screening (HTS) allows for the rapid assessment of a compound's interaction with a vast array of biological targets. Despite the existence of extensive HTS campaigns and publicly available databases, specific screening results for 6,7-Dimethoxy-1-methylisoquinoline against a broad panel of proteins are not readily found in the current scientific literature. This absence of data prevents the identification of its primary protein binding partners and hinders the prediction of its potential pharmacological effects.

Quantitative Ligand-Binding Assays for Receptor Subtype Selectivity Profiling

Quantitative ligand-binding assays are crucial for determining the affinity and selectivity of a compound for specific receptor subtypes. While there is a considerable body of research on derivatives of 6,7-Dimethoxy-1-methylisoquinoline, direct binding data for the parent compound is scarce.

For instance, studies on derivatives where the isoquinoline (B145761) core is reduced to a tetrahydroisoquinoline have shown significant affinity and selectivity for sigma (σ) receptors. One such study on 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives identified compounds with high affinity for the σ2 receptor. Similarly, another investigation into a series of these derivatives reported several with potent binding to the σ2 receptor. In contrast, 1,3-diamino-6,7-dimethoxyisoquinoline derivatives have been shown to possess a low affinity for α1-adrenoceptors.

However, without direct experimental data from radioligand binding assays or similar quantitative methods for 6,7-Dimethoxy-1-methylisoquinoline itself, its receptor binding profile and subtype selectivity remain uncharacterized.

Elucidation of Binding Topologies and Allosteric Modulation

The determination of a ligand's binding site and mode of interaction (e.g., competitive, non-competitive, or allosteric) is fundamental to understanding its functional effects. Currently, there are no published studies that elucidate the binding topology or explore the potential for allosteric modulation of any receptor or protein by 6,7-Dimethoxy-1-methylisoquinoline. Such studies, often involving techniques like X-ray crystallography, NMR spectroscopy, or specialized functional assays, are essential for a complete mechanistic understanding.

Enzyme Modulation and Kinetic Characterization Studies

Investigating a compound's ability to modulate enzyme activity is another critical aspect of its pharmacological profiling.

Determination of Enzyme Inhibition or Activation Constants for 6,7-Dimethoxy-1-methylisoquinoline

Enzyme inhibition or activation is often quantified by constants such as the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), or the half-maximal effective concentration (EC50). A comprehensive search of the scientific literature did not yield any studies that have determined these kinetic constants for 6,7-Dimethoxy-1-methylisoquinoline against any specific enzyme. While derivatives have been investigated as inhibitors of enzymes like phosphodiesterase 10 (PDE10A), this information cannot be directly extrapolated to the parent compound. google.com

The table below is intended to house such data, but remains unpopulated due to the lack of available information.

| Enzyme | Assay Type | IC50 (nM) | Ki (nM) | EC50 (nM) | Source |

| Data Not Available |

Investigation of Reversible and Irreversible Enzyme Inhibition Mechanisms

The nature of enzyme inhibition, whether it is reversible (competitive, non-competitive, uncompetitive) or irreversible (covalent modification), provides crucial insights into a compound's duration of action and potential for off-target effects. There is currently no available research that investigates the mechanism of enzyme inhibition, if any, by 6,7-Dimethoxy-1-methylisoquinoline. Studies to determine the reversibility of enzyme interactions are a necessary step in characterizing its biochemical profile.

Perturbation of Intracellular Signaling Pathways by 6,7-Dimethoxy-1-methylisoquinoline

The 6,7-dimethoxyisoquinoline (B95607) core is a key pharmacophore that interacts with several critical intracellular signaling pathways, leading to modulation of cellular functions. Its derivatives have been shown to influence kinase cascades, GPCR networks, and gene expression.

While direct studies on 6,7-dimethoxy-1-methylisoquinoline are limited, research on closely related derivatives highlights the scaffold's potential to modulate kinase signaling. A derivative, 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (M1), has been shown to attenuate colon carcinogenesis by blocking signals mediated by Interleukin-6 (IL-6). nih.gov The IL-6 signaling pathway is critically dependent on the activation of Janus kinases (JAKs) and subsequent phosphorylation of STAT (Signal Transducer and Activator of Transcription) proteins, as well as activation of the Mitogen-Activated Protein Kinase (MAPK) cascade.

Furthermore, a structurally related compound, 6,7-dimethoxy-4-methylcoumarin, was found to suppress the expression of pro-inflammatory mediators by inactivating the MAPK pathway in lipopolysaccharide (LPS)-induced macrophage cells. nih.gov This compound specifically inhibited the LPS-induced phosphorylation of key kinases including extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinase (JNK), and p38. nih.gov These findings suggest that the 6,7-dimethoxy substitution pattern is conducive to interaction with and inhibition of inflammatory kinase cascades.

Derivatives of the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold have been identified as potent modulators of G-protein coupled receptors (GPCRs), a large family of receptors crucial for cellular communication.

Notably, N-acyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline analogues have been identified as the first non-peptidic, selective antagonists for the orexin-2 receptor (OX₂R), a GPCR involved in regulating sleep, wakefulness, and appetite. nih.gov High-throughput screening and subsequent chemical modification revealed that specific substitutions on the acyl group could significantly enhance potency, selectivity, and water solubility, making these compounds valuable tools for studying orexin (B13118510) signaling. nih.gov

In addition to orexin receptors, this scaffold is integral to ligands targeting sigma receptors. While not classic GPCRs, sigma receptors modulate various signaling pathways, and the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety is widely used to confer selectivity for the sigma-2 (σ₂) receptor over the sigma-1 (σ₁) subtype. nih.govnih.gov

The 6,7-dimethoxyisoquinoline scaffold influences gene expression, primarily through its interaction with signaling pathways that control transcription factors and through modulation of drug efflux pumps, which are gene products themselves.

Derivatives of 6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline are known modulators of P-glycoprotein (P-gp), an ATP-dependent efflux pump encoded by the ABCB1 (also known as MDR-1) gene. tandfonline.comnih.gov Overexpression of this gene is a major cause of multidrug resistance in cancer. By inhibiting P-gp, these compounds can increase the intracellular concentration and efficacy of chemotherapeutic drugs. For instance, one derivative was shown to increase doxorubicin (B1662922) accumulation in a doxorubicin-resistant breast cancer cell line (MCF7/Adr) by 5.7-fold, demonstrating a significant impact on the function of a key gene product in drug resistance. nih.gov

The previously mentioned ability of a derivative to block IL-6 signaling also has implications for gene expression. nih.gov IL-6 activation of the JAK/STAT pathway leads to the translocation of phosphorylated STAT3 to the nucleus, where it acts as a transcription factor to regulate the expression of genes involved in cell proliferation, survival, and inflammation.

Structure-Activity Relationship (SAR) Elucidation for 6,7-Dimethoxy-1-methylisoquinoline Scaffolds

Systematic investigation into how chemical modifications of the 6,7-dimethoxyisoquinoline core affect its biological activity has led to a deeper understanding of its interactions with various molecular targets.

Structure-activity relationship (SAR) studies have been crucial in optimizing the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold for different biological targets, including GPCRs and efflux pumps.

Modulation of GPCR and Sigma Receptor Affinity: For orexin-2 receptor antagonists, SAR studies revealed that modifying the N-acyl group of the tetrahydroisoquinoline was key. The introduction of a tert-Leucine group and a 4-pyridylmethyl substituent onto the amino function of the tert-Leu resulted in a compound with improved potency, selectivity for OX₂R, and enhanced water solubility. nih.gov

In the context of sigma receptors and P-gp, the 6,7-dimethoxytetrahydroisoquinoline moiety itself is a critical determinant of activity. It is widely used to provide selectivity for σ₂ versus σ₁ receptors. nih.gov However, this same scaffold is also found in potent P-gp modulators. To separate these two activities, a "deconstruction" approach was taken where the isoquinoline ring was opened. This study found that increasing the conformational freedom by using phenethylamino or benzylamino structures in place of the rigid ring system drastically decreased σ₂ receptor affinity. nih.gov In contrast, P-gp inhibitory activity was only slightly reduced, indicating that the dimethoxy-substituted aromatic ring is the more critical feature for P-gp interaction. nih.gov

| Scaffold Modification | Target | Biological Impact | Reference |

|---|---|---|---|

| Addition of N-acyl-tert-Leucine with 4-pyridylmethyl substituent | Orexin-2 Receptor (GPCR) | Increased potency, selectivity, and water solubility as an antagonist. | nih.gov |

| "Ring-opening" of the isoquinoline core (increased conformational freedom) | Sigma-2 (σ₂) Receptor | Drastic decrease in binding affinity. | nih.gov |

| "Ring-opening" of the isoquinoline core | P-glycoprotein (P-gp) | Slight reduction in inhibitory activity, with dimethoxy-substituted derivatives remaining potent. | nih.gov |

Modulation of P-glycoprotein Inhibition: Detailed SAR studies on P-gp modulation have provided clear guidance for designing effective inhibitors. The 6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline nucleus is considered essential for potent inhibition of P-gp. tandfonline.com Modifications have focused on the nature of the linker and the terminal aryl group. For example, studies comparing amide and ester isosteres linked to different methoxy-substituted aryl moieties found that these derivatives were highly active and selective for P-gp over other transporters like MRP1 and BCRP. tandfonline.com Another study identified that for a series of P-gp inhibitors, the removal of a double bond on the spacer connecting the isoquinoline core to another moiety decreased the P-gp inhibiting activity. nih.gov

| Compound/Modification | P-gp Inhibition (EC₅₀) | Key SAR Finding | Reference |

|---|---|---|---|

| Compound 3c (specific derivative) | 1.64 µM | Potent P-gp inhibitor, comparable to Elacridar (B1662867). | nih.gov |

| Compound 3a (specific derivative) | 4.86 µM | Acts as a P-gp substrate, modulating activity by saturating the pump. | nih.gov |

| Removal of double bond in spacer | Activity Decreased | A degree of rigidity in the linker is beneficial for P-gp inhibition. | nih.gov |

| Amide and Ester Isosteres | Highly Active | The core scaffold is essential, while the terminal aryl group modulates selectivity. | tandfonline.com |

Influence of Stereochemistry on Biological Activity Profiles

The stereochemical configuration of molecules is a critical determinant of their biological activity, influencing their interaction with chiral biological targets such as receptors and enzymes. For derivatives of 6,7-Dimethoxy-1-methylisoquinoline, particularly its reduced form, 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (B7722336) (salsolidine), the presence of a chiral center at the C1 position gives rise to (R) and (S) enantiomers, each possessing a distinct three-dimensional arrangement. Research has demonstrated that these enantiomers can exhibit significantly different biological and pharmacological profiles.

A prominent example of this stereoselectivity is observed in the inhibition of monoamine oxidase A (MAO-A), an enzyme involved in the metabolism of neurotransmitters. Studies have shown that the two enantiomers of salsolidine (B1215851) display markedly different potencies as competitive inhibitors of MAO-A. medchemexpress.com The (R)-enantiomer is substantially more active than its (S)-counterpart. medchemexpress.com This difference in inhibitory activity underscores the specific stereochemical requirements of the MAO-A binding site.

medchemexpress.comThe synthesis of specific stereoisomers, such as (+)-salsolidine and (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, is a key focus in medicinal chemistry, as it allows for the isolation of the more potent or selective enantiomer for therapeutic development. nih.govmdpi.comnih.gov Furthermore, computational studies, including molecular docking, have been used to explore the differential binding modes of enantiomers. For the related compound salsolinol, docking studies suggest that the (R) and (S) enantiomers interact differently with the dopamine (B1211576) D2 receptor, which may account for variations in their functional activity. nih.gov This principle highlights that the specific spatial orientation of the methyl group and other substituents relative to the isoquinoline core is crucial for optimal interaction with a given biological target.

Pharmacophore Modeling and Derivation from SAR Data

Pharmacophore modeling is a powerful computational technique used in drug design to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. A pharmacophore model is derived from the structure-activity relationship (SAR) data of a series of active compounds. For 6,7-Dimethoxy-1-methylisoquinoline, extensive SAR studies have been conducted on its saturated analog, the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold, revealing key structural requirements for high-affinity binding to targets like the sigma-2 (σ2) receptor and P-glycoprotein (P-gp). researchgate.netnih.gov

Derivation from Sigma-2 (σ2) Receptor Ligand SAR:

The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core is a well-established scaffold for potent and selective σ2 receptor ligands. nih.gov SAR studies on a series of N-substituted derivatives have elucidated several critical features for high affinity:

The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety: This group is considered essential for high σ2 affinity and selectivity over the σ1 subtype. nih.govupenn.edu Deconstruction of this ring system leads to a drastic decrease in σ2 affinity. nih.gov

The Basic Nitrogen: The nitrogen atom of the tetrahydroisoquinoline ring is a key feature, likely forming a crucial ionic or hydrogen bond interaction within the receptor binding site.

The N-Substituent: The nature of the substituent on the nitrogen atom is critical. Typically, a linker of a specific length (e.g., a butyl chain) connects the nitrogen to a terminal aromatic or benzamide (B126) group. researchgate.netnih.gov

The Terminal Group: A terminal aromatic moiety, often a substituted benzamide, is required for high-affinity binding. Modifications to this group significantly impact potency.

nih.govFrom this SAR data, a pharmacophore model for σ2 receptor ligands can be derived. The key features would include:

A basic nitrogen atom (ionizable positive).

Two hydrogen bond acceptor features (from the 6- and 7-methoxy groups).

A hydrophobic/aromatic feature representing the tetrahydroisoquinoline ring system.

A hydrophobic feature representing the linker.

An aromatic ring feature with a hydrogen bond acceptor/donor (representing the terminal benzamide group).

The specific spatial relationship between these features, including distances and angles, is crucial for activity and would be defined in a 3D pharmacophore model.

Derivation from P-glycoprotein (P-gp) Inhibitor SAR:

The same 6,7-dimethoxytetrahydroisoquinoline scaffold is also a characteristic feature of potent third-generation P-gp inhibitors like elacridar and tariquidar. nih.govresearchgate.net SAR studies on derivatives designed as P-gp modulators have shown that while the 6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline core is important, the nature of the terminal aryl moiety can be varied to modulate activity and selectivity. nih.govuniba.it This suggests that a pharmacophore for P-gp inhibitors would share some features with the σ2 model (the basic nitrogen, the dimethoxy-substituted aromatic ring) but differ in the requirements for the terminal part of the molecule, likely involving different hydrophobic and hydrogen-bonding interactions.

Computational Chemistry and Cheminformatics Approaches to 6,7 Dimethoxy 1 Methylisoquinoline Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to determine electron distribution, orbital energies, and other electronic descriptors that dictate molecular stability and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For the parent isoquinoline (B145761) molecule, DFT calculations using the B3LYP technique with a 6-311++G(d,p) basis set have been performed to determine its properties. tandfonline.comfigshare.com These studies analyze the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are crucial for predicting chemical reactivity. tandfonline.comnih.gov

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. tandfonline.comnih.gov For the unsubstituted isoquinoline core, the HOMO-LUMO gap has been calculated to be 3.78 eV. tandfonline.comfigshare.com The addition of electron-donating groups, such as the two methoxy (B1213986) (-OCH₃) groups and the methyl (-CH₃) group in 6,7-Dimethoxy-1-methylisoquinoline, is expected to raise the energy of the HOMO and potentially lower the energy gap, thereby influencing the molecule's reactivity profile.

DFT calculations also yield other important electronic properties, such as the dipole moment, which for isoquinoline is 2.004 D, and various reactivity descriptors. tandfonline.comfigshare.com These computational analyses provide a quantitative basis for understanding the molecule's behavior in chemical reactions and its interactions with other molecules.

Table 1: Calculated Electronic Properties of the Parent Isoquinoline Molecule using DFT Data sourced from a computational and experimental examination using the B3LYP technique and 6-311++G(d,p) basis set. tandfonline.comfigshare.com

| Property | Calculated Value | Unit | Significance |

| HOMO Energy | -5.581 | eV | Electron-donating capability |

| LUMO Energy | 1.801 | eV | Electron-accepting capability |

| HOMO-LUMO Gap | 3.78 | eV | Chemical stability and reactivity |

| Dipole Moment | 2.004 | D | Polarity and intermolecular interactions |

| Chemical Hardness | 0.529 | - | Resistance to change in electron configuration |

| Electron Polarizability | 1.89 | - | Deformability of the electron cloud |

Most molecules can exist in multiple spatial arrangements, or conformations, due to the rotation around single bonds. Mapping the potential energy surface to identify stable conformers and the energy barriers between them is crucial for understanding a molecule's behavior. The isoquinoline ring itself is largely planar and rigid, but the substituents—particularly the two methoxy groups—can rotate.

Computational methods are used to systematically generate possible conformers and calculate their relative energies. For flexible, saturated heterocyclic systems like 1,2,3,4-tetrahydroquinoline, high-level quantum chemistry calculations have been used to identify four distinct stable conformations and determine that they are separated by a low energy barrier, allowing for conformational cooling into the most stable form. rsc.org While 6,7-Dimethoxy-1-methylisoquinoline is an aromatic and thus more rigid system, similar computational approaches are applied to determine the preferred orientation of its methoxy and methyl groups. This information is vital for accurately modeling its interactions with biological targets, as the specific 3D shape of the molecule dictates its binding capabilities.

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions. Classic methods for synthesizing the isoquinoline core include the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. researchgate.netnumberanalytics.compharmaguideline.com Each of these reactions involves a series of intermediates and transition states.

Quantum chemical calculations can map the entire reaction coordinate, from reactants to products. This involves locating the structures of all intermediates and, crucially, the transition states that connect them. By calculating the activation energy (the energy of the transition state relative to the reactants), chemists can predict reaction rates and understand why a particular pathway is favored over another. youtube.com For instance, in a reaction like the Pomeranz-Fritsch cyclization, computational analysis can clarify the energetics of the key ring-closing step, providing insights that are difficult to obtain through experimental means alone. numberanalytics.comwikipedia.org This detailed mechanistic understanding is essential for optimizing reaction conditions and designing new synthetic routes to complex isoquinoline derivatives.

Molecular Docking and Dynamics Simulations for Protein-Ligand Interactions

To understand the potential biological activity of 6,7-Dimethoxy-1-methylisoquinoline, computational methods are used to simulate its interaction with protein targets. These techniques, which fall under the umbrella of molecular modeling, can predict how the molecule might bind to a protein's active site and how stable that interaction would be.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. researchgate.net The method involves placing the ligand in the binding site of the protein and evaluating the "goodness of fit" using a scoring function, which estimates the binding affinity (often expressed in kcal/mol or as a binding score). mdpi.com

Numerous in silico studies have been performed on isoquinoline alkaloids to predict their interactions with various protein targets. researchgate.netnih.gov For example, docking studies on isoquinoline derivatives have been used to rationalize their activity as inhibitors of enzymes like cyclooxygenase-2 (COX-2) or their binding to targets relevant to neurodegenerative diseases. researchgate.netnih.gov These simulations identify plausible binding modes and highlight key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. Such studies have been conducted on derivatives targeting the sigma-2 receptor, which is overexpressed in many tumor cells. tandfonline.commdpi.com This predictive power helps to prioritize compounds for synthesis and biological testing.

Table 2: Example Molecular Docking Results for Isoquinoline Alkaloids Against Various Protein Targets This table presents findings from various studies on related isoquinoline compounds to illustrate the application of docking.

| Ligand | Protein Target | Predicted Binding Affinity / Score | Key Interacting Residues (Example) | Reference |

| Berberine (B55584) | Main Protease (Mpro) of SARS-CoV-2 | > -6.0 kcal/mol | Not specified | mdpi.com |

| Palmatine | Sterol 14α-demethylase | Not specified | Not specified | researchgate.net |

| Sanguinarine | β-amyloid (Aβ₁₋₄₂) | Not specified | Not specified | nih.gov |

| Tetrahydropalmatine | Sterol 14α-demethylase | Not specified | Not specified | researchgate.net |

While molecular docking provides a static snapshot of a potential binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. youtube.com An MD simulation calculates the forces between atoms and their subsequent movements, providing a trajectory that reveals the flexibility of the protein and ligand and the stability of their complex. nih.gov

Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein or ligand backbone atoms over time compared to a reference structure. A stable, converging RMSD value suggests that the complex has reached equilibrium and is structurally stable. nih.govtandfonline.com

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual amino acid residues. High RMSF values in certain regions of the protein can reveal flexibility that may be important for ligand binding or protein function. nih.govtandfonline.com

Intermolecular Hydrogen Bonds: Tracking the number and duration of hydrogen bonds between the ligand and protein over the course of the simulation provides a direct measure of the stability of key interactions predicted by docking. nih.gov

MD simulations have been used to study the stability of various isoquinoline and quinoline (B57606) derivatives in the active sites of their target proteins, confirming that the complexes remain stable throughout the simulation period. nih.govnih.govtandfonline.com These simulations provide a more rigorous assessment of a ligand's potential, validating docking results and offering deeper insights into the dynamic nature of molecular recognition. acs.org

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) for Binding Energy Calculation

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) represent two of the most rigorous computational methods for calculating the relative binding free energies of ligands to a biological target. biorxiv.orgnih.gov These "alchemical" free energy calculations are pivotal in lead optimization, where subtle chemical modifications are made to a parent molecule, such as 6,7-Dimethoxy-1-methylisoquinoline, to enhance its binding affinity.

The core principle of these methods involves the computational "mutation" of one ligand into another within a simulated biological environment, typically the binding site of a protein and in bulk solvent. biorxiv.orgnih.gov By calculating the free energy change of this transformation in both environments, the relative binding free energy (ΔΔG) can be determined via a thermodynamic cycle. This provides a quantitative prediction of whether a modification will be beneficial or detrimental to the compound's potency.

The computational cost of FEP and TI is high, requiring significant computational resources and expertise. However, the accuracy of these methods in predicting binding affinities makes them invaluable for prioritizing the synthesis of the most promising analogs of 6,7-Dimethoxy-1-methylisoquinoline, thereby accelerating the drug discovery process. biorxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. japsonline.comnih.gov This approach is fundamental in medicinal chemistry for predicting the activity of unsynthesized compounds and for understanding the structural features that are crucial for a desired biological effect.

Both 2D and 3D-QSAR models have been developed for various series of isoquinoline derivatives, providing a framework for understanding the activity of analogs of 6,7-Dimethoxy-1-methylisoquinoline. 2D-QSAR models utilize descriptors calculated from the 2D representation of molecules, such as topological indices and physicochemical properties. In contrast, 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use the 3D aligned structures of molecules to derive steric and electrostatic field-based descriptors. nih.govnih.gov

A study on 1,2-disubstituted-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, which share the core dimethoxy-isoquinoline scaffold, employed QSAR with multiple linear regression to correlate molecular descriptors with antibacterial activity. japsonline.com Another investigation into pyrimido-isoquinolin-quinones developed robust 3D-QSAR models (CoMFA and CoMSIA) to explain their anti-staphylococcal activity, yielding high correlation coefficients (r²) of 0.938 and 0.895, respectively. nih.gov These models generate contour maps that visualize regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, guiding the rational design of more potent analogs. For example, such models could indicate whether extending the 1-methyl group of 6,7-Dimethoxy-1-methylisoquinoline with a larger substituent would be beneficial for a particular biological target.

The table below summarizes the statistical parameters of a representative 3D-QSAR study on a series of pyrimido-isoquinolin-quinone derivatives, highlighting the predictive power of such models.

| Model | q² | r² | SEE | F-value | Steric Contribution (%) | Electrostatic Contribution (%) |

| CoMFA | 0.660 | 0.938 | 0.286 | 48.017 | 100 | 0 |

| CoMSIA | 0.596 | 0.895 | 0.312 | 27.276 | 26.9 | 50.4 |

Data adapted from a 3D-QSAR study on pyrimido-isoquinolin-quinone derivatives. nih.gov q² = cross-validated correlation coefficient; r² = non-cross-validated correlation coefficient; SEE = standard error of estimation; F = Fischer F-test value.

The development of a robust and predictive QSAR model is critically dependent on the appropriate selection of molecular descriptors and rigorous validation. japsonline.com Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. These can range from simple constitutional descriptors (e.g., molecular weight, atom counts) to more complex 3D descriptors derived from the molecule's conformation.

The selection of a relevant subset of descriptors from a large pool is a key step to avoid overfitting and to build a model that generalizes well to new compounds. Various statistical methods, such as genetic algorithms and stepwise regression, are employed for this purpose. japsonline.com

Validation is essential to ensure the reliability and predictive power of a QSAR model. Internal validation techniques, such as leave-one-out cross-validation (q²), assess the model's stability. nih.gov External validation, where the model's predictive performance is evaluated on a set of compounds not used in model development, is considered the most stringent test of a model's utility. nih.gov Y-randomization is another crucial validation step that ensures the model is not a result of chance correlation. nih.gov

In recent years, machine learning (ML) algorithms have been increasingly applied to QSAR modeling, often outperforming traditional linear methods, especially for complex biological data. researchgate.netnih.gov Algorithms such as Support Vector Machines (SVM), Random Forests (RF), and Artificial Neural Networks (ANN) can capture non-linear relationships between molecular descriptors and biological activity. researchgate.netnih.gov

For isoquinoline and quinoline derivatives, ML-based QSAR models have been successfully used to predict their activity as, for example, dipeptidyl peptidase-4 inhibitors. researchgate.net In one such study, a Support Vector Regression model demonstrated good predictive accuracy. researchgate.net These advanced modeling techniques are well-suited to handle the large and complex datasets generated in modern drug discovery, offering a powerful tool for predicting the biological potential of novel 6,7-Dimethoxy-1-methylisoquinoline analogs.

Virtual Screening and De Novo Design of 6,7-Dimethoxy-1-methylisoquinoline-Inspired Libraries

Virtual screening and de novo design are powerful computational strategies for identifying novel hit compounds and for exploring new chemical space based on a known active scaffold like 6,7-Dimethoxy-1-methylisoquinoline.

Virtual screening (VS) involves the computational filtering of large compound libraries to identify a smaller subset of molecules with a higher probability of being active against a specific biological target. wikipedia.orgnih.gov VS can be broadly categorized into ligand-based and structure-based approaches.

Ligand-based virtual screening (LBVS) is employed when the 3D structure of the target is unknown, but a set of active ligands has been identified. wikipedia.orgnih.gov LBVS methods are based on the principle that structurally similar molecules are likely to have similar biological activities. These methods include 2D similarity searching, which uses molecular fingerprints to quantify structural similarity, and 3D shape-based screening, which compares the 3D shapes of molecules. wikipedia.orgresearchgate.net Pharmacophore modeling is another powerful LBVS technique where a 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) responsible for a compound's biological activity is defined. nih.govnih.gov This pharmacophore model can then be used as a 3D query to search compound databases for molecules that match these features. Such an approach could be used to identify novel compounds with different core structures but with a similar pharmacophoric pattern to 6,7-Dimethoxy-1-methylisoquinoline.

Structure-based virtual screening (SBVS) is utilized when the 3D structure of the biological target is known, for example, from X-ray crystallography or NMR spectroscopy. wikipedia.orgnih.gov The most common SBVS method is molecular docking, where candidate molecules are computationally placed into the binding site of the target, and their binding poses and affinities are estimated using scoring functions. nih.govfrontiersin.org This allows for the ranking of compounds based on their predicted binding strength. SBVS has been successfully applied to identify inhibitors for various targets using quinoline and isoquinoline libraries. nih.govdrugbank.com For instance, a structure-based screen of a quinoline library against SARS-CoV-2 targets identified potential inhibitors of viral replication. nih.gov

The following table presents a selection of virtually screened compounds based on isoquinoline or related scaffolds and their identified biological targets, illustrating the utility of these methods.

| Scaffold | Virtual Screening Method | Identified Target | Reference |

| Quinoline | Structure-Based (Docking) | SARS-CoV-2 RNA Dependent RNA Polymerase | nih.gov |

| Quinoline | Ligand-Based (Pharmacophore) | Topoisomerase I | nih.gov |

| Isoquinoline | Fragment-Based Design | Protein Kinase C | researchoutreach.org |

| Quinoxaline | Structure-Based (Docking) | c-Jun N-terminal kinase 1 (JNK1) | tandfonline.com |

De novo design, in contrast to virtual screening, aims to computationally generate entirely new molecules that are predicted to be active against a target. nih.govacs.org These methods can build molecules atom-by-atom or by combining pre-defined molecular fragments within the constraints of the target's binding site. This approach can lead to the discovery of highly novel chemotypes that are not present in existing compound libraries, offering a creative avenue for developing new drugs inspired by the 6,7-Dimethoxy-1-methylisoquinoline scaffold.

Fragment-Based Drug Design (FBDD) Principles Applied to Isoquinoline Scaffolds

Fragment-Based Drug Design (FBDD) has emerged as a powerful methodology in modern drug discovery for identifying lead compounds. researchoutreach.orgyoutube.com This approach utilizes small, low-molecular-weight molecules, known as fragments (<300 Da), as starting points for building more potent and selective drug candidates. researchgate.net The core principle of FBDD involves identifying fragments that bind with low affinity to a biological target and then systematically growing, linking, or merging these fragments to create a higher-affinity molecule. researchoutreach.orgyoutube.com

The isoquinoline scaffold, a key structural component of many biologically active natural products and synthetic drugs, represents a privileged framework in medicinal chemistry. nih.govnumberanalytics.com Its rigid structure provides a well-defined vector for chemical modifications, making it an excellent candidate for FBDD strategies. researchgate.netnih.gov Specifically, the 6,7-Dimethoxy-1-methylisoquinoline core offers several points for fragment elaboration.

The FBDD process as applied to the isoquinoline scaffold can be broken down into several key steps:

Fragment Library Screening: A library of small molecular fragments is screened against a target protein to identify binders. These fragments are typically less complex than compounds used in traditional high-throughput screening. researchoutreach.org

Hit Identification and Validation: Biophysical techniques, such as X-ray crystallography, are often used to confirm the binding of the fragment hits and to understand their binding mode within the target protein. researchgate.net

Fragment-to-Lead Evolution: Once a fragment hit is validated, medicinal chemists employ several strategies to evolve it into a more potent lead compound. scispace.com

Fragment Growing: This involves adding new functional groups to the fragment to make additional interactions with the target protein, thereby increasing binding affinity. For the 6,7-Dimethoxy-1-methylisoquinoline scaffold, this could involve modifications at the C1-methyl group, the nitrogen atom, or the aromatic ring.

Fragment Linking: If two different fragments are found to bind to adjacent sites on the target, they can be connected with a chemical linker to create a single, more potent molecule. youtube.com

Fragment Merging: In this strategy, two fragments that bind in overlapping regions of the target can be merged into a single novel compound that incorporates the key features of both. researchoutreach.org

The application of FBDD to the isoquinoline scaffold allows for a more efficient exploration of chemical space and can lead to the development of novel drug candidates with improved properties.

Table 1: Representative Isoquinoline-Based Fragments for FBDD

| Fragment Scaffold | Potential Growth Vectors | Rationale for Inclusion |

| Dihydroisoquinolone | C-4 position, Nitrogen atom | Attractive fragments for potential drug discovery, with accessible points for chemical modification. researchgate.net |

| 1-Substituted Isoquinoline | Substituents at the C-1 position | The C-1 position is a common point of substitution in many biologically active isoquinoline alkaloids. nih.gov |

| Halogenated Isoquinoline | Halogen atoms as synthetic handles | Halogens can serve as points for further chemical elaboration through cross-coupling reactions. nih.gov |

| Amino-substituted Isoquinoline | Amine group | The introduction of polar amine groups can improve solubility and provide additional hydrogen bonding interactions. nih.gov |

Combinatorial Library Design for Targeted Synthesis

Combinatorial chemistry is a powerful technique used to synthesize a large number of different but structurally related molecules in a short period. rsc.orgekb.eg This approach is particularly valuable in drug discovery for rapidly generating a library of compounds for screening against a biological target. rjpbr.com The design of a combinatorial library based on the 6,7-Dimethoxy-1-methylisoquinoline scaffold allows for the systematic exploration of the structure-activity relationship (SAR) of this class of compounds.

The design of a combinatorial library around the 6,7-Dimethoxy-1-methylisoquinoline core involves identifying key positions on the molecule where chemical diversity can be introduced. These positions, often referred to as "R-groups," can be modified with a variety of different chemical building blocks. For the 6,7-Dimethoxy-1-methylisoquinoline scaffold, potential points for diversification include:

Position 1: The methyl group at the C-1 position can be replaced with a variety of other alkyl or aryl groups. nih.gov

The Nitrogen Atom: The isoquinoline nitrogen can be quaternized or incorporated into larger heterocyclic systems.

The Aromatic Ring: While the 6,7-dimethoxy substitution is a defining feature, further modifications on the benzene (B151609) ring, such as at the C-5 or C-8 positions, can be explored. rsc.org

Positions 3 and 4: The C-3 and C-4 positions can also be functionalized to introduce additional diversity. nih.gov

The synthesis of such a library can be achieved through various modern synthetic methodologies, including transition metal-catalyzed cross-coupling reactions, multicomponent reactions, and domino one-pot protocols. researchgate.netorganic-chemistry.org The choice of synthetic strategy will depend on the desired modifications and the availability of starting materials. For instance, Suzuki-Miyaura cross-coupling reactions are well-suited for introducing aryl groups at various positions on the isoquinoline ring. nih.gov

Table 2: Illustrative Combinatorial Library Design for 6,7-Dimethoxy-1-methylisoquinoline Derivatives

| Scaffold | R1 (at C-1) | R2 (at N-2) | R3 (at C-3) | R4 (at C-4) |

| 6,7-Dimethoxyisoquinoline (B95607) | -CH3 (Methyl) | - | -H (Hydrogen) | -H (Hydrogen) |

| 6,7-Dimethoxyisoquinoline | -CH2CH3 (Ethyl) | - | -H (Hydrogen) | -H (Hydrogen) |

| 6,7-Dimethoxyisoquinoline | -Ph (Phenyl) | - | -H (Hydrogen) | -H (Hydrogen) |

| 6,7-Dimethoxyisoquinoline | -CH3 (Methyl) | -CH3 (Methyl) | -H (Hydrogen) | -H (Hydrogen) |

| 6,7-Dimethoxyisoquinoline | -CH3 (Methyl) | - | -Br (Bromo) | -H (Hydrogen) |

| 6,7-Dimethoxyisoquinoline | -CH3 (Methyl) | - | -H (Hydrogen) | -OH (Hydroxy) |

This systematic approach to library design, coupled with high-throughput screening, can efficiently identify novel 6,7-Dimethoxy-1-methylisoquinoline derivatives with potent and selective biological activities.

Metabolomic and Biotransformation Studies of 6,7 Dimethoxy 1 Methylisoquinoline Pre Clinical and Mechanistic Focus

Enzymatic Biotransformation Pathways in In Vitro Systems and Non-Human Models

The biotransformation of 6,7-Dimethoxy-1-methylisoquinoline is anticipated to proceed through a series of well-established enzymatic reactions, primarily categorized as Phase I and Phase II metabolism. In vitro systems, such as liver microsomes and S9 fractions from various species (e.g., rat, mouse, human), serve as fundamental tools for characterizing these pathways.

Characterization of Cytochrome P450 (CYP) Mediated Oxidations and Demethylations

The cytochrome P450 (CYP) superfamily of enzymes is a major contributor to the Phase I metabolism of a vast array of xenobiotics, including isoquinoline (B145761) alkaloids. For 6,7-Dimethoxy-1-methylisoquinoline, the primary CYP-mediated reactions are expected to be oxidations and, most notably, O-demethylation.

Due to the presence of two methoxy (B1213986) groups at the C6 and C7 positions, sequential O-demethylation is a highly probable metabolic route. This process would lead to the formation of phenolic metabolites, namely 6-hydroxy-7-methoxy-1-methylisoquinoline and 7-hydroxy-6-methoxy-1-methylisoquinoline. Further demethylation could potentially yield the dihydroxy metabolite, 6,7-dihydroxy-1-methylisoquinoline. Studies on structurally similar compounds, such as 6,7-dimethoxy-4-(p-chlorobenzyl)isoquinoline, have demonstrated that O-demethylation is a principal metabolic pathway in rats and mice, resulting in the corresponding 6- and 7-desmethyl and 6,7-didesmethyl metabolites fiveable.me. While direct studies on 6,7-Dimethoxy-1-methylisoquinoline are not extensively documented, the involvement of various CYP isozymes, including members of the CYP1A, CYP2D, and CYP3A subfamilies, is plausible based on their known roles in the metabolism of other isoquinoline alkaloids.

In vitro incubation of 6,7-Dimethoxy-1-methylisoquinoline with human liver microsomes in the presence of NADPH would be the standard approach to confirm CYP-mediated metabolism. The specific isozymes involved could be identified using a panel of recombinant human CYP enzymes or through inhibition studies with known CYP-specific inhibitors.

Table 1: Postulated CYP-Mediated Metabolites of 6,7-Dimethoxy-1-methylisoquinoline

| Parent Compound | Proposed Metabolite | Metabolic Reaction |

| 6,7-Dimethoxy-1-methylisoquinoline | 6-Hydroxy-7-methoxy-1-methylisoquinoline | O-demethylation at C6 |

| 6,7-Dimethoxy-1-methylisoquinoline | 7-Hydroxy-6-methoxy-1-methylisoquinoline | O-demethylation at C7 |

| 6-Hydroxy-7-methoxy-1-methylisoquinoline | 6,7-Dihydroxy-1-methylisoquinoline | O-demethylation at C7 |

| 7-Hydroxy-6-methoxy-1-methylisoquinoline | 6,7-Dihydroxy-1-methylisoquinoline | O-demethylation at C6 |

Investigation of Conjugation Reactions (e.g., Glucuronidation, Sulfation, Methylation)

Following the formation of phenolic metabolites through CYP-mediated O-demethylation, these products are susceptible to Phase II conjugation reactions. These reactions increase the water solubility of the metabolites, facilitating their excretion from the body. The primary conjugation pathways for phenolic compounds are glucuronidation and sulfation.

Glucuronidation: This process, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the attachment of a glucuronic acid moiety to a hydroxyl group. The newly formed hydroxyl groups on the isoquinoline ring of the demethylated metabolites would be prime sites for glucuronidation.

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group. This represents another major pathway for the conjugation of the phenolic metabolites of 6,7-Dimethoxy-1-methylisoquinoline.

While specific data for 6,7-Dimethoxy-1-methylisoquinoline is not available, studies on other phenolic compounds demonstrate that both glucuronidation and sulfation are significant metabolic routes in hepatic and extrahepatic tissues. In vitro assays using liver microsomes (for glucuronidation) or S9 fractions/cytosol (for sulfation), supplemented with the appropriate cofactors (UDPGA for glucuronidation, PAPS for sulfation), would be necessary to investigate these pathways.

Methylation , catalyzed by enzymes such as catechol-O-methyltransferase (COMT), could also occur if dihydroxy metabolites are formed, leading to the generation of regioisomeric methoxy-hydroxy metabolites.

Role of Flavin-Containing Monooxygenases (FMOs) and Other Metabolic Enzymes

Flavin-containing monooxygenases (FMOs) represent another class of Phase I enzymes that catalyze the oxidation of various xenobiotics. FMOs typically oxidize soft nucleophiles, such as nitrogen and sulfur atoms. The tertiary nitrogen atom within the isoquinoline ring of 6,7-Dimethoxy-1-methylisoquinoline could theoretically be a substrate for FMO-mediated N-oxidation, leading to the formation of an N-oxide metabolite. However, the contribution of FMOs to the metabolism of isoquinoline alkaloids is generally considered to be less significant compared to that of CYPs. Experimental investigation using FMO-containing preparations (such as liver microsomes from species with high FMO activity, or recombinant FMO enzymes) and specific FMO inhibitors would be required to ascertain the role of this enzyme family in the biotransformation of 6,7-Dimethoxy-1-methylisoquinoline.

Other enzymes, such as aldehyde oxidase (AO), could potentially be involved in the metabolism of the methyl group at the C1 position, although this is considered a less probable pathway compared to the O-demethylation of the aromatic ring.

Identification and Structural Elucidation of Metabolites of 6,7-Dimethoxy-1-methylisoquinoline

The definitive identification and structural characterization of the metabolites of 6,7-Dimethoxy-1-methylisoquinoline are critical for a comprehensive understanding of its metabolic fate. This requires a combination of advanced analytical techniques and, ideally, the synthesis of authentic standards.

Application of High-Resolution Analytical Techniques for Metabolite Profiling

Modern analytical platforms are indispensable for the detection and characterization of drug metabolites in complex biological matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the cornerstone of metabolite identification. High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the parent compound from its metabolites based on their physicochemical properties. The separated components are then introduced into a mass spectrometer for detection and structural analysis.

High-Resolution Mass Spectrometry (HRMS) , such as time-of-flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements, enabling the determination of the elemental composition of metabolites. This is crucial for distinguishing between isobaric metabolites (e.g., hydroxylated vs. demethylated and methylated metabolites).

Tandem Mass Spectrometry (MS/MS) is used to fragment the metabolite ions, generating characteristic fragmentation patterns that provide structural information. By comparing the fragmentation patterns of the metabolites to that of the parent compound, the site of metabolic modification can often be deduced.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for the unambiguous structural elucidation of isolated metabolites. While less sensitive than MS, NMR provides detailed information about the connectivity of atoms within a molecule, which is essential for confirming the precise structure of novel metabolites.

A typical workflow for metabolite profiling would involve incubating 6,7-Dimethoxy-1-methylisoquinoline with a relevant biological system (e.g., human liver microsomes), followed by extraction and analysis using LC-HRMS/MS. The data would be processed to identify potential metabolites based on their mass-to-charge ratios and retention times relative to the parent drug.

Synthesis of Proposed Metabolites for Authentic Standard Comparison

The unequivocal identification of a metabolite is best achieved by comparing its chromatographic and mass spectrometric properties to those of a synthetically prepared authentic standard. The synthesis of the proposed primary metabolites of 6,7-Dimethoxy-1-methylisoquinoline, such as 6-hydroxy-7-methoxy-1-methylisoquinoline and 7-hydroxy-6-methoxy-1-methylisoquinoline, is therefore a crucial step in metabolism studies.

The synthesis of these phenolic derivatives can be challenging but is achievable through multi-step organic synthesis protocols. For instance, a potential route could involve the protection of one of the hydroxyl groups of a dihydroxybenzaldehyde precursor, followed by a series of reactions to construct the isoquinoline ring system, and finally deprotection to yield the desired hydroxylated metabolite. The availability of these standards allows for their co-injection with the biological samples to confirm the identity of the observed metabolites by retention time and MS/MS fragmentation matching.

In Vitro Pharmacokinetic Modeling and Membrane Permeability Studies of 6,7-Dimethoxy-1-methylisoquinoline

The preclinical assessment of a compound's pharmacokinetic profile is a critical step in drug discovery, providing early insights into its absorption, distribution, metabolism, and excretion (ADME) properties. For 6,7-Dimethoxy-1-methylisoquinoline, a comprehensive evaluation of its in vitro pharmacokinetic characteristics is essential to predict its behavior in vivo. This section focuses on the cell-based and non-cell-based assays used to model its intestinal absorption, metabolic stability, and potential for drug-drug interactions.

Cell-Based Assays (e.g., Caco-2, MDCK) for Intestinal Absorption Prediction

To forecast the oral absorption of a compound, in vitro models that mimic the intestinal epithelial barrier are widely employed. The most common of these are the Caco-2 and Madin-Darby canine kidney (MDCK) cell lines, which, when cultured on semi-permeable supports, form a monolayer of polarized cells with tight junctions, simulating the characteristics of the intestinal wall. urv.cat

The primary metric obtained from these assays is the apparent permeability coefficient (Papp), which quantifies the rate at which a compound crosses the cell monolayer. A high Papp value generally correlates with good intestinal absorption, while a low value suggests potential absorption issues. The assay is conducted in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. A significant difference between the Papp (A-B) and Papp (B-A) values, typically an efflux ratio (Papp(B-A)/Papp(A-B)) greater than 2, indicates the involvement of active efflux transporters, such as P-glycoprotein (P-gp), which can limit a drug's absorption. researchgate.net

Table 1: Illustrative Caco-2 Permeability Data for a Hypothetical Isoquinoline Compound

| Parameter | Value | Interpretation |

| Papp (A-B) (x 10⁻⁶ cm/s) | 5.0 | Moderate to High Permeability |

| Papp (B-A) (x 10⁻⁶ cm/s) | 8.5 | Efflux is Occurring |

| Efflux Ratio (ER) | 1.7 | Low to Moderate P-gp Substrate |

This table is for illustrative purposes only and does not represent actual experimental data for 6,7-Dimethoxy-1-methylisoquinoline.

Microsomal Stability and Plasma Stability Assays for Metabolic Clearance Prediction

The metabolic stability of a compound is a key determinant of its half-life and oral bioavailability. In vitro assays using liver microsomes and plasma are standard methods for predicting metabolic clearance.

Microsomal Stability Assays: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP450) superfamily. nih.gov In a typical assay, the compound of interest is incubated with liver microsomes (from human or other species) and a cofactor such as NADPH. The disappearance of the parent compound over time is monitored, and from this, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. nih.gov Compounds with high intrinsic clearance in microsomes are likely to be rapidly metabolized in the liver, leading to a short in vivo half-life. The primary routes of metabolism for many isoquinoline alkaloids involve oxidation and demethylation, reactions catalyzed by CYP450 enzymes.

Plasma Stability Assays: These assays are conducted to determine a compound's stability in blood plasma. Instability in plasma can be due to enzymatic degradation by esterases or other plasma enzymes, or to chemical instability. The compound is incubated in plasma, and its concentration is measured over time.

While specific microsomal and plasma stability data for 6,7-Dimethoxy-1-methylisoquinoline are not publicly available, the presence of two methoxy groups suggests that it is likely a substrate for O-demethylation by CYP450 enzymes.

Table 2: Representative Microsomal Stability Data for a Hypothetical Isoquinoline Compound

| Matrix | Parameter | Value | Classification |

| Human Liver Microsomes | t½ (min) | 45 | Moderately Stable |

| Human Liver Microsomes | CLint (µL/min/mg protein) | 25 | Low to Intermediate Clearance |

| Human Plasma | % Remaining after 2h | >95% | Stable |

This table is for illustrative purposes only and does not represent actual experimental data for 6,7-Dimethoxy-1-methylisoquinoline.

Inhibition and Induction of Drug-Metabolizing Enzymes by 6,7-Dimethoxy-1-methylisoquinoline

A compound's potential to inhibit or induce drug-metabolizing enzymes is a critical aspect of its safety profile, as this can lead to drug-drug interactions.

Enzyme Inhibition: Inhibition of CYP450 enzymes can slow the metabolism of co-administered drugs, leading to increased plasma concentrations and potential toxicity. In vitro inhibition assays typically involve incubating the test compound with specific CYP450 isoforms and their respective probe substrates. The concentration of the test compound that causes 50% inhibition of the enzyme's activity (IC₅₀) is determined. A low IC₅₀ value indicates a potent inhibitor. Studies on a variety of plant-derived isoquinoline alkaloids have shown that many possess inhibitory activity against major human CYP450 enzymes, particularly CYP3A4 and CYP2D6. This suggests that 6,7-Dimethoxy-1-methylisoquinoline may also have the potential to inhibit these enzymes.

Enzyme Induction: Induction is the process by which a compound increases the expression of drug-metabolizing enzymes. This can accelerate the metabolism of co-administered drugs, potentially reducing their efficacy. Induction is typically assessed using primary human hepatocytes, as these cells contain the necessary nuclear receptors (e.g., PXR, AhR) that regulate enzyme expression.

The potential of 6,7-Dimethoxy-1-methylisoquinoline to either inhibit or induce drug-metabolizing enzymes would need to be experimentally determined to fully understand its drug-drug interaction profile.

Table 3: Illustrative Data for CYP450 Inhibition by a Hypothetical Isoquinoline Compound

| CYP Isoform | IC₅₀ (µM) | Potential for Interaction |

| CYP1A2 | > 50 | Low |

| CYP2C9 | 25 | Low to Moderate |

| CYP2C19 | 30 | Low |

| CYP2D6 | 8 | Moderate |

| CYP3A4 | 5 | Moderate to High |

This table is for illustrative purposes only and does not represent actual experimental data for 6,7-Dimethoxy-1-methylisoquinoline.

Strategic Applications of 6,7 Dimethoxy 1 Methylisoquinoline As a Chemical Synthon and Scaffold

Utilization of 6,7-Dimethoxy-1-methylisoquinoline in the Synthesis of More Complex Heterocyclic Systems